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2-Phenyl-2-butenal - 4411-89-6

2-Phenyl-2-butenal

Catalog Number: EVT-295874
CAS Number: 4411-89-6
Molecular Formula: C10H10O
Molecular Weight: 146.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Plants: Black tea [, ], ginseng root [], and ants belonging to the Ponerine (Leptogenys sp.) and Myrmicine (Pogonomyrmex sp.) species [].
  • Food Products: Soy sauce residue [], Chinese-style sausages [], and cocoa substitutes [].
  • Microorganisms: It is a product of microbial activity, specifically by species like Lactobacillus in fermented sausages [].

2-Phenyl-2-butenal contributes significantly to the aroma profile of these sources. For instance, it imparts a chocolate-like aroma in Dictyophora rubrovolta mushrooms [].

2-Methyl-3-Phenyl-2-propenal

Relevance: 2-Methyl-3-Phenyl-2-propenal is structurally similar to 2-Phenyl-2-butenal, sharing the core phenylalkenal structure. Both compounds were identified as novel volatile constituents in fresh Panax ginseng root. []

5-Methyl-2-Phenyl-2-pentenal

Relevance: This compound shares structural similarities with 2-Phenyl-2-butenal, featuring an extended alkyl chain with a methyl substituent. Both were identified as novel volatile constituents of fresh Panax ginseng root. []

5-Methyl-2-Phenyl-2-hexenal

Relevance: This compound exhibits a close structural relationship to 2-Phenyl-2-butenal, differing only by an additional methylene group and a methyl substituent in the alkyl chain. Both were found as novel volatile constituents in fresh Panax ginseng root. []

2-Phenyl-2-octenal

Relevance: Similar to 2-Phenyl-2-butenal, it belongs to the phenylalkenal class and shares the same core structure. It was also identified as a novel volatile constituent of fresh Panax ginseng root. []

2-Phenyl-2-nonenal

Relevance: This compound, identified for the first time as a plant-based volatile constituent in the study on Panax ginseng root, shares a close structural relationship with 2-Phenyl-2-butenal. Both possess the phenylalkenal core structure, with 2-Phenyl-2-nonenal having a longer alkyl chain. []

(R)-2-Phenylbutanal

Compound Description: (R)-2-Phenylbutanal is a chiral aldehyde. It is produced through the enantioselective reduction of cis- and trans-2-phenyl-2-butenal by two enone reductase enzymes found in Saccharomyces cerevisiae. []

Relevance: (R)-2-Phenylbutanal is a direct product of 2-Phenyl-2-butenal reduction. This metabolic conversion highlights the potential for enzymatic transformation of 2-Phenyl-2-butenal in biological systems. []

4-Methyl-2-Phenyl-2-pentenal

Compound Description: 4-Methyl-2-Phenyl-2-pentenal, a phenylalkenal, contributes to the characteristic aroma of krill hydrolyzed seasoning. []

Relevance: Structurally, 4-Methyl-2-Phenyl-2-pentenal is similar to 2-Phenyl-2-butenal, sharing the phenylalkenal core structure and differing in the length and branching of the alkyl chain. This compound was not found in a novel mixed protein hydrolyzed seasoning, suggesting a potential distinction in the flavor profiles between the two seasonings. []

5-Methyl-2-Phenyl-2-hexenol

Compound Description: 5-Methyl-2-Phenyl-2-hexenol is an alcohol analog of a phenylalkenal. It is found in krill hydrolyzed seasoning and contributes to its unique aroma. []

Relevance: While possessing an alcohol functional group instead of an aldehyde, 5-Methyl-2-Phenyl-2-hexenol shares a significant structural resemblance to 2-Phenyl-2-butenal. Both are characterized by a phenyl group attached to an alkene chain. The absence of 5-Methyl-2-Phenyl-2-hexenol, along with other related phenylalkenals, in a novel mixed protein hydrolyzed seasoning underscores a difference in aroma profiles compared to krill seasoning. []

Overview

2-Phenyl-2-butenal is an organic compound with the molecular formula C10H10O\text{C}_{10}\text{H}_{10}\text{O}. It is characterized by a phenyl group attached to a butenal structure, making it an olefinic compound. This compound is known for its distinctive green, floral, and woody aroma, which contributes to its presence in various natural sources such as black tea, cocoa, roasted hazelnut, and coffee .

Source

2-Phenyl-2-butenal can be derived from several natural sources and is also synthetically produced for various applications in the food and flavor industry. It is often utilized as a flavoring agent due to its aromatic properties .

Classification

Chemically, 2-Phenyl-2-butenal belongs to the class of aldehydes and alkenes. Its classification is significant in organic chemistry as it serves as an intermediate in various chemical reactions and synthetic processes .

Synthesis Analysis

Methods

The synthesis of 2-Phenyl-2-butenal can be achieved through different methods, including:

  1. Aldol Condensation: This method involves the reaction of acetaldehyde with phenylacetaldehyde in the presence of a base catalyst such as sodium hydroxide or potassium hydroxide. The reaction conditions are typically controlled to optimize yield and purity.
  2. Grignard Reaction: Another approach includes the reaction of phenylmagnesium bromide with butanal, followed by hydrolysis to yield 2-Phenyl-2-butenal.

Technical Details

In industrial settings, these reactions are optimized for large-scale production, focusing on temperature control, pressure management, and efficient catalyst use to enhance the yield of 2-Phenyl-2-butenal. The typical reaction conditions involve moderate temperatures and careful monitoring of reactant ratios.

Molecular Structure Analysis

Data

  • Molecular Weight: 150.19 g mol150.19\text{ g mol}
  • Boiling Point: Approximately 177°C177°C at 15 mmHg15\text{ mmHg}
  • Density: 1.034 g mL1.034\text{ g mL} at 25°C25°C .
Chemical Reactions Analysis

Reactions

2-Phenyl-2-butenal participates in several chemical reactions:

  1. Oxidation: It can be oxidized to form corresponding carboxylic acids, such as phenylbutanoic acid.
  2. Reduction: It undergoes reduction to yield alcohols, specifically 2-Phenyl-2-butenol.
  3. Substitution: The compound can engage in nucleophilic substitution reactions with various reagents.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate and chromium trioxide.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride.
  • Substituting Nucleophiles: Amines or thiols under mild conditions.
Mechanism of Action

Process

The mechanism of action for 2-Phenyl-2-butenal primarily revolves around its role in flavoring and fragrance applications. It interacts with sensory receptors in the respiratory system, contributing to its aromatic profile.

Data

Biochemically, it influences cellular processes by interacting with enzymes such as aldehyde dehydrogenase, which is crucial for the detoxification of aldehydes in biological systems. This interaction impacts gene expression related to oxidative stress response and cellular metabolism .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless to pale yellow liquid.
  • Odor: Characteristic floral and woody aroma.

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and oils; insoluble in water.
  • Stability: Sensitive to air; incompatible with strong oxidizing agents and reducing agents .
Applications

Scientific Uses

2-Phenyl-2-butenal finds extensive applications across various fields:

  1. Flavoring Agent: Used in food products for its pleasant aroma.
  2. Intermediate in Organic Synthesis: Acts as a precursor for synthesizing other organic compounds, pharmaceuticals, agrochemicals, and dyestuffs .
  3. Research Applications: Utilized in studies involving biochemical pathways and enzyme interactions due to its reactive aldehyde group.

Properties

CAS Number

4411-89-6

Product Name

2-Phenyl-2-butenal

IUPAC Name

(E)-2-phenylbut-2-enal

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

InChI

InChI=1S/C10H10O/c1-2-9(8-11)10-6-4-3-5-7-10/h2-8H,1H3/b9-2-

InChI Key

DYAOGZLLMZQVHY-MBXJOHMKSA-N

SMILES

CC=C(C=O)C1=CC=CC=C1

Solubility

Soluble in oils; Insoluble in water
Soluble (in ethanol)

Canonical SMILES

CC=C(C=O)C1=CC=CC=C1

Isomeric SMILES

C/C=C(/C=O)\C1=CC=CC=C1

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